molecular formula C11H14O3 B2972679 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one CAS No. 303187-89-5

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one

Cat. No.: B2972679
CAS No.: 303187-89-5
M. Wt: 194.23
InChI Key: BYBXSRMPMBKJSJ-UHFFFAOYSA-N
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Description

. This compound is characterized by a phenyl ring substituted with hydroxyl and methoxy groups, and a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-hydroxy-2-methoxybenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

  • Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.

  • Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

Mechanism of Action

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one is similar to other compounds such as vanillylacetone and zingerone. it is unique in its structure and properties, which contribute to its distinct biological and chemical activities.

Comparison with Similar Compounds

  • Vanillylacetone

  • Zingerone

  • 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone

Properties

IUPAC Name

4-(3-hydroxy-2-methoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXSRMPMBKJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C(=CC=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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